Diphthine

Description

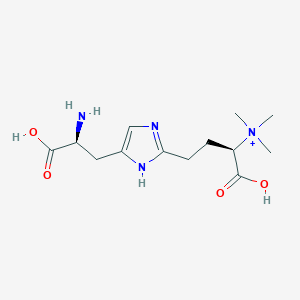

Structure

3D Structure

Properties

Molecular Formula |

C13H23N4O4+ |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

[(1R)-3-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-carboxypropyl]-trimethylazanium |

InChI |

InChI=1S/C13H22N4O4/c1-17(2,3)10(13(20)21)4-5-11-15-7-8(16-11)6-9(14)12(18)19/h7,9-10H,4-6,14H2,1-3H3,(H2-,15,16,18,19,20,21)/p+1/t9-,10+/m0/s1 |

InChI Key |

CBQVLMCHMFGPMX-VHSXEESVSA-O |

SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)O |

Isomeric SMILES |

C[N+](C)(C)[C@H](CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)O |

Synonyms |

diphthine |

Origin of Product |

United States |

Diphthamide Biosynthesis Pathway: Diphthine As a Central Intermediate

Overall Pathway Description and Conservation

Diphthamide (B1230887) biosynthesis is a complex, multi-step enzymatic pathway that modifies a specific histidine residue within EF2 uni.luguidetopharmacology.orgwikidata.orgnih.govthegoodscentscompany.comebi.ac.uknih.govwikipedia.orguni-freiburg.descitoys.comnih.gov. The complete pathway in eukaryotes involves at least seven proteins, Dph1-Dph7 thegoodscentscompany.comscitoys.comnih.gov.

Multi-Step Enzymatic Pathway in Eukaryotes and Archaea

The biosynthesis of diphthamide proceeds through three primary steps:

Initial 3-amino-3-carboxypropyl (ACP) Group Transfer: The first step involves the transfer of a 3-amino-3-carboxypropyl (ACP) group from S-adenosyl-L-methionine (SAM) to the C-2 position of the imidazole (B134444) ring of a specific histidine residue on EF2 uni.luguidetopharmacology.orgwikidata.orgnih.govthegoodscentscompany.comebi.ac.uknih.govwikipedia.orguni-freiburg.descitoys.comidrblab.cn. In eukaryotes, this step requires the concerted action of four proteins: Dph1, Dph2, Dph3, and Dph4 uni.lunih.govthegoodscentscompany.comebi.ac.ukuni-freiburg.descitoys.comidrblab.cn. Dph1 and Dph2 are iron-sulfur cluster proteins directly involved in ACP radical generation, with Dph3 serving as an electron carrier ebi.ac.ukscitoys.comidrblab.cn. In archaea, a single protein, Dph2, is identified for this initial step nih.gov.

Diphthine Formation (Trimethylation): The second step, central to this discussion, is the trimethylation of the amino group of the ACP-modified intermediate, leading to the formation of diphthine uni.luguidetopharmacology.orgwikidata.orgnih.govthegoodscentscompany.comnih.govuni-freiburg.deidrblab.cnnih.govnih.govsci-toys.commetabolomicsworkbench.orgchembase.cn. This reaction is catalyzed by the methyltransferase diphthine synthase, also known as Dph5 uni.luwikidata.orgnih.govthegoodscentscompany.comnih.govuni-freiburg.deidrblab.cnnih.govnih.govsci-toys.commetabolomicsworkbench.orgchembase.cn.

Diphthamide Amidation: The final step involves the ATP-dependent amidation of the carboxyl group of diphthine to yield the mature diphthamide uni.luguidetopharmacology.orgnih.govthegoodscentscompany.comuni-freiburg.descitoys.comidrblab.cnnih.govmetabolomicsworkbench.org. In yeast, Dph6 is identified as the diphthamide synthetase catalyzing this amidation, with Dph7 playing a regulatory role, promoting the dissociation of Dph5 from EF2 to allow subsequent amidation uni-freiburg.descitoys.comnih.govidrblab.cnmetabolomicsworkbench.org.

A summary of the eukaryotic enzymes involved in diphthamide biosynthesis and their roles is presented in the following table.

| Enzyme/Protein | Role in Diphthamide Biosynthesis Pathway | Step |

| Dph1-Dph4 | Transfer of 3-amino-3-carboxypropyl (ACP) group to histidine residue on EF2 uni.lunih.govthegoodscentscompany.comebi.ac.ukuni-freiburg.descitoys.comidrblab.cn | 1 |

| Dph5 | Catalyzes trimethylation of the amino group of the ACP intermediate to form diphthine uni.luwikidata.orgnih.govthegoodscentscompany.comnih.govuni-freiburg.deidrblab.cnnih.govnih.govsci-toys.commetabolomicsworkbench.orgchembase.cn | 2 |

| Dph6 | Catalyzes ATP-dependent amidation of diphthine to diphthamide uni-freiburg.descitoys.comidrblab.cnmetabolomicsworkbench.org | 3 |

| Dph7 | Regulatory role in amidation, promotes dissociation of Dph5 from EF2 scitoys.comnih.govidrblab.cnmetabolomicsworkbench.org | 3 |

Evolutionary Conservation of the Diphthamide Pathway

The diphthamide biosynthetic pathway is remarkably conserved across virtually all eukaryotes and archaea, with only a few exceptions like Korarchaeum cryptofilum guidetopharmacology.orgnih.govthegoodscentscompany.comebi.ac.ukscitoys.comnih.govwikidata.org. This high degree of evolutionary conservation underscores its fundamental importance in cellular processes, particularly in translation guidetopharmacology.orgnih.govscitoys.comwikidata.org.

While diphthamide is well-known as the target for ADP-ribosylating bacterial toxins such as diphtheria toxin and Pseudomonas aeruginosa exotoxin A, which inactivate EF2 and inhibit protein synthesis, its physiological function extends beyond this pathological relevance uni.luguidetopharmacology.orgwikidata.orgnih.govthegoodscentscompany.comebi.ac.ukwikipedia.orgnih.govwikidata.org. Studies indicate that diphthamide is crucial for maintaining translational fidelity, preventing -1 ribosomal frameshifting during protein synthesis guidetopharmacology.orgnih.govwikidata.org. The absence of diphthamide synthesis has severe consequences; in mice, it leads to embryonic lethality or severe developmental abnormalities, and in yeast and some archaea, it results in growth defects guidetopharmacology.orgscitoys.comwikidata.org.

Enzymology of Diphthine Formation (Second Step of Diphthamide Biosynthesis)

The formation of diphthine represents the second critical step in the diphthamide biosynthesis pathway, catalyzed by the enzyme diphthine synthase (Dph5) uni.luwikidata.orgnih.govthegoodscentscompany.comnih.govuni-freiburg.deidrblab.cnnih.govnih.govsci-toys.commetabolomicsworkbench.orgchembase.cn.

Diphthine Synthase (Dph5) Catalytic Mechanism

Dph5 is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase uni.luwikidata.orgidrblab.cnnih.govnih.govsci-toys.commetabolomicsworkbench.orgchembase.cn. It belongs to Class III methyltransferases, a group of enzymes that utilize SAM as a methyl donor.

S-adenosyl-L-methionine (SAM) serves as the universal methyl donor for Dph5-catalyzed reactions uni.luguidetopharmacology.orgwikidata.orgnih.govwikipedia.orguni-freiburg.descitoys.comidrblab.cnnih.govnih.govsci-toys.commetabolomicsworkbench.orgchembase.cn. In this enzymatic step, SAM donates methyl groups to the amino moiety of the ACP-modified histidine residue on EF2 uni.luwikidata.orgidrblab.cn.

Dph5 catalyzes the successive trimethylation of the amino group of the 3-amino-3-carboxypropyl moiety that was previously attached to EF2's histidine residue uni.luguidetopharmacology.orgwikidata.orgthegoodscentscompany.comnih.govnih.govnih.govsci-toys.com. This process involves three distinct methylation reactions, resulting in the formation of a trimethylated amino group, which characterizes diphthine uni.luwikidata.orgnih.govnih.govsci-toys.com. Research on Pyrococcus horikoshii Dph5 (PhDph5) has demonstrated its ability to catalyze mono-, di-, and trimethylation in a highly processive manner in vitro uni.lunih.gov.

Interestingly, studies have shown that the diphthine product, particularly the trimethylated form, can be unstable in vitro and is prone to eliminating the trimethylamino group in a reaction resembling Hofmann or Cope elimination uni.luwikidata.orgnih.govnih.gov. The implications of this observed instability on eukaryotic diphthine in vitro and in vivo are still being investigated uni.luwikidata.org. In eukaryotes, Dph5 is also noted for its promiscuity, capable of catalyzing N,O-tetramethylation to yield diphthine methyl ester (DTM) in addition to the trimethylation of the amino group. The dissociation of Dph5 from EF2 after diphthine formation is dependent on Dph7, which is crucial for coupling the second and third steps of the pathway scitoys.comnih.govidrblab.cn.

Substrates and Products of Diphthine Synthase

Diphthine synthase, also known as Dph5 (EC 2.1.1.98), is the enzyme responsible for the second step of diphthamide biosynthesis: the trimethylation of an amino group to form the diphthine intermediate acs.orgmicrobialcell.comnih.govnih.govebi.ac.uk. This enzyme is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase nih.govebi.ac.ukwikipedia.orguniprot.org.

The substrates and products of diphthine synthase are:

| Component | Role | Chemical Name |

| S-adenosyl-L-methionine (SAM) | Substrate | S-adenosyl-L-methionine |

| 2-(3-carboxy-3-aminopropyl)-L-histidine (B1199721) | Substrate | 2-(3-carboxy-3-aminopropyl)-L-histidine (ACP-modified histidine) |

| S-adenosylhomocysteine (SAH) | Product | S-adenosylhomocysteine |

| Diphthine | Product | 2-[3-carboxy-3-(methylammonio)propyl]-L-histidine |

Dph5 catalyzes successive methylations, converting the ACP-modified histidine into mono-, di-, and trimethylated forms, ultimately yielding diphthine nih.govfigshare.comacs.orgacs.org.

In Vitro Reconstitution Studies of Dph5 Activity

The in vitro reconstitution of diphthamide biosynthesis has presented challenges due to the complexity of the pathway and the oxygen sensitivity of some involved enzymes nih.govfigshare.comacs.org. However, studies have successfully reconstituted the activity of diphthine synthase (Dph5) in vitro, particularly using the Pyrococcus horikoshii Dph5 (PhDph5) nih.govfigshare.comacs.orgacs.org.

Preceding Steps to Diphthine Formation (First Step of Diphthamide Biosynthesis)

The formation of diphthine is preceded by the initial and arguably most complex step in diphthamide biosynthesis, which involves the modification of a specific histidine residue on EF2 acs.orgnih.govnih.gov.

Transfer of 3-Amino-3-Carboxypropyl (ACP) Group to Histidine

The first step of diphthamide biosynthesis involves the transfer of a 3-amino-3-carboxypropyl (ACP) group from S-adenosylmethionine (SAM) to the C2 position of the imidazole ring of a target histidine residue within EF2 acs.orgmicrobialcell.comnih.govnih.govplos.orgebi.ac.ukbiologists.comuniprot.orgresearchgate.net. This reaction is particularly noteworthy because it involves the formation of a carbon-carbon (C-C) bond, a rare type of post-translational modification in proteins nih.gov. The histidine residue targeted for modification is His699 in yeast EF2, His715 in mammalian EF2, and His600 in Pyrococcus horikoshii EF2 nih.gov.

Involvement of Dph1-Dph4 Proteins

In eukaryotes, the initial transfer of the ACP group to histidine requires the concerted action of four proteins: Dph1, Dph2, Dph3, and Dph4 acs.orgmicrobialcell.comnih.govplos.orgbiologists.comuniprot.orgresearchgate.netmdpi.com. These proteins are essential for generating the ACP radical necessary for the C-C bond formation microbialcell.comnih.govresearchgate.net.

Dph1-Dph2 Complex: [4Fe-4S] Enzyme Activity

The Dph1 and Dph2 proteins form a heterodimer in eukaryotes, which is functionally analogous to the Dph2 homodimer found in archaea (e.g., Pyrococcus horikoshii Dph2) acs.orgnih.govbiologists.commdpi.comflybase.orgresearchgate.net. Both Dph1 and Dph2 are iron-sulfur ([4Fe-4S]) cluster-containing enzymes, belonging to the radical S-adenosylmethionine (radical SAM) superfamily acs.orgnih.govbiologists.commdpi.comflybase.orgresearchgate.netacs.orgnih.govresearchgate.net. The [4Fe-4S] cluster plays a crucial role in cleaving SAM to generate the 3-amino-3-carboxypropyl radical, which then reacts with the histidine residue on EF2 nih.govflybase.orgresearchgate.net.

In the eukaryotic Dph1-Dph2 heterodimer, the [4Fe-4S] cluster-binding cysteine residues in each subunit are required for diphthamide biosynthesis in vivo researchgate.net. In vitro reconstitution experiments have revealed an asymmetric functional role for the Dph1-Dph2 heterodimer: the Dph1 cluster is thought to serve a catalytic role, while the Dph2 cluster facilitates the reduction of the Dph1 cluster by the physiological reducing system involving Dph3, Cbr1, and NADH researchgate.net.

A significant challenge for these radical SAM enzymes is the extreme oxygen sensitivity of their [4Fe-4S] clusters, which can easily degrade into [3Fe-4S] clusters in the presence of oxygen researchgate.netacs.orgresearchgate.net.

Dph3: Electron Donor Function

Dph3 (also known as KTI11 in yeast) plays a vital role in maintaining the activity of the Dph1-Dph2 complex, particularly in aerobic environments acs.orgmicrobialcell.comacs.orgnih.govresearchgate.netuniprot.org. Dph3 is a CSL-type zinc finger protein capable of binding iron acs.orgnih.govuniprot.org. Its primary function is to act as an electron donor, reducing the Fe-S cluster in Dph1-Dph2 acs.orgmicrobialcell.comnih.govresearchgate.netuniprot.org.

Furthermore, Dph3 enables the Dph1-Dph2 radical SAM enzyme to function aerobically by donating an iron atom to convert a [3Fe-4S] cluster, often formed due to oxygen exposure, back into a functional [4Fe-4S] cluster during the catalytic cycle researchgate.netacs.orgresearchgate.netuniprot.org. This mechanism ensures the continuous activity of Dph1-Dph2 in the presence of oxygen, highlighting Dph3's critical role in maintaining the redox state and integrity of the iron-sulfur clusters essential for the first step of diphthamide biosynthesis acs.orgnih.govresearchgate.netuniprot.org.

Dph4: Proposed Chaperone Function for Dph1-Dph2

Dph1 and Dph2 are paralogous iron-sulfur cluster-containing proteins that form a heterodimer in eukaryotes researchgate.netresearchgate.net. These proteins, along with Dph3, are essential for the initial ACP radical transfer to eEF2 plos.orgresearchgate.net. Dph4, a protein similar to DnaJ-type chaperones, is thought to play a chaperone role for Dph1-Dph2 qiagen.comnih.govresearchgate.net. Its proposed function is to maintain the iron-sulfur clusters of Dph1 and Dph2 in the necessary redox states for proper ACP radical generation plos.orgresearchgate.netresearchgate.net. Unlike Dph3, Dph4 does not co-localize with Dph1 and Dph2, suggesting its role might be more related to the assembly of the iron-sulfur cluster nih.gov.

Subsequent Steps from Diphthine to Diphthamide (Final Step)

Following the initial ACP modification, the second step in the diphthamide biosynthesis pathway involves the formation of diphthine. This intermediate is generated by the methyltransferase Dph5 (also known as diphthine synthase), which catalyzes the trimethylation of the amino group of the ACP-modified eEF2, using SAM as a methyl donor qiagen.complos.orgnih.govresearchgate.netacs.orguniprot.orggenecards.org. Recent research has revealed that Dph5 actually generates a "methylated diphthine" intermediate, with a methyl group on the carboxylate of diphthine, which was previously overlooked nih.govacs.org. This methylated diphthine is then processed further to yield diphthamide.

The final step in diphthamide biosynthesis is the amidation of the carboxyl group of diphthine to form diphthamide nih.govacs.orgplos.orgresearchgate.netacs.orgnih.govnih.govmicrobialcell.comontosight.airesearchgate.net. This crucial amidation reaction is ATP-dependent plos.orgresearchgate.netacs.orgnih.govnih.govmicrobialcell.comontosight.airesearchgate.netuniprot.orgalliancegenome.orguniprot.org. The completion of this step is essential for optimal translational accuracy and cell growth plos.orgnih.gov.

Dph6, also known as diphthine-ammonia ligase or diphthamide synthetase, is the enzyme directly responsible for catalyzing the amidation of diphthine's carboxyl group nih.govacs.orgplos.orgnih.govnih.govmicrobialcell.comontosight.airesearchgate.netuniprot.orgalliancegenome.orguniprot.orgresearchgate.net. This enzyme utilizes ATP and an ammonium (B1175870) ion to convert diphthine into diphthamide researchgate.netontosight.airesearchgate.netuniprot.orgalliancegenome.orguniprot.orgresearchgate.net. Dph6 contains an essential adenine (B156593) nucleotide hydrolase domain, consistent with its ATP-dependent activity nih.govontosight.airesearchgate.net. Deletion of DPH6 in yeast leads to the accumulation of diphthine-modified eEF2, demonstrating its critical role in the final amidation step plos.orgnih.govmicrobialcell.com.

Dph7, also known as diphthine methylesterase, plays a significant role in the later stages of diphthamide biosynthesis, acting between the Dph5-catalyzed reaction and the Dph6-catalyzed amidation nih.govacs.org.

Recent findings have elucidated Dph7's function as a methylesterase that hydrolyzes methylated diphthine to produce diphthine and methanol (B129727) nih.govacs.orgresearchgate.netuniprot.orggenecards.orgproteinatlas.orgresearchgate.netwikidata.org. This demethylation step is crucial because the methylated diphthine, produced by Dph5, is an intermediate that needs to be converted to diphthine before Dph6 can perform the final amidation nih.govacs.org. The presence of methylated diphthine has been observed in Δdph7 eEF2, further supporting Dph7's role in its demethylation nih.govacs.org.

Beyond its catalytic activity, Dph7 also performs a crucial regulatory role in the diphthamide biosynthesis pathway. It promotes the dissociation of diphthine synthase (Dph5) from eEF2 plos.orgnih.govnih.govmicrobialcell.comresearchgate.netresearchgate.netplos.org. When diphthamide synthesis is incomplete, such as in the absence of Dph7, there is an increased association between Dph5 and eEF2 plos.orgnih.govnih.govmicrobialcell.comresearchgate.netresearchgate.netplos.org. This enhanced binding of Dph5 to eEF2 in the absence of Dph7 can negatively interfere with cell growth and appears to stabilize the diphthine modification microbialcell.complos.org. Thus, Dph7 acts as a "licensing factor" that couples the diphthine synthesis step (catalyzed by Dph5) to the subsequent diphthine amidation step (catalyzed by Dph6) by ensuring proper dissociation of Dph5 from eEF2 nih.govmicrobialcell.comresearchgate.netresearchgate.netplos.org.

Biological Significance and Functional Implications of Diphthine Pathway

Role of Diphthamide (B1230887) Modification in Translational Fidelity

The diphthamide modification of eEF2 plays a vital role in maintaining the accuracy and efficiency of protein synthesis, particularly in preventing errors during translation.

Prevention of -1 Frameshifting During Protein Synthesis

Diphthamide is critical for ensuring translational fidelity by preventing spurious -1 ribosomal frameshifting during protein synthesis. plos.orgnih.govnih.govacs.orgoup.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Loss of diphthamide leads to an increased rate of -1 frameshifting, where the ribosome shifts its reading frame by one nucleotide in the 5' direction. plos.orgnih.govnih.govacs.orgoup.comnih.govresearchgate.net Structural studies have revealed that diphthamide directly interacts with messenger RNA (mRNA) or the codon-anticodon bases within the ribosome's decoding center. oup.com This interaction is hypothesized to facilitate proper translocation by disrupting decoding interactions between conserved ribosomal RNA bases and the codon-anticodon duplex in the A-site, thereby preventing mRNA slippage during translocation. oup.com Furthermore, diphthamide deficiency can result in increased ribosomal drop-off during elongation and premature termination at out-of-frame stop codons. oup.comnih.gov

Impact of Diphthine Accumulation on Translation

The accumulation of diphthine, an intermediate in the diphthamide biosynthesis pathway, can have detrimental effects on translational processes. When the final amidation step, which converts diphthine to diphthamide, is blocked (e.g., due to mutations in DPH6 or DPH7 genes), diphthine-modified eEF2 accumulates within the cell. plos.orgnih.gov This accumulation, or the presence of unmodified eEF2, can lead to an enhanced interaction between diphthine synthase (Dph5) and eEF2. plos.orgnih.govmdpi.comresearchgate.net This increased binding of Dph5 to incompletely modified eEF2 is thought to be inhibitory to the translation factor's function and can negatively impact cell growth. plos.orgnih.govmdpi.comresearchgate.net Research suggests that Dph5 may act as an eEF2 inhibitor when diphthamide synthesis is incomplete or blocked. nih.govmdpi.comresearchgate.net In some cases, the disruption of genes required for the amidation step, leading to diphthine accumulation, could potentially result in a lethal phenotype due to the cessation of protein synthesis. acs.orgnih.gov

Physiological Significance Beyond Toxin Target

While diphthamide is widely recognized as the target of bacterial toxins like diphtheria toxin, its evolutionary conservation and complex biosynthesis pathway underscore its fundamental physiological importance in cellular processes.

Conservation Across Eukaryotes and Archaea

The diphthamide modification and its elaborate biosynthetic pathway are remarkably conserved across all eukaryotes and many archaea. plos.orgnih.govontosight.aicreative-proteomics.comoup.comresearchgate.netnih.govpnas.orgbiologists.comnih.gov In eukaryotes, the complete biosynthesis of diphthamide requires the concerted action of at least seven gene products, designated DPH1 through DPH7. nih.govontosight.aimdpi.comoup.compnas.orgbiologists.com This universal conservation suggests a fundamental and irreplaceable role for diphthamide in cellular life, extending beyond its susceptibility to bacterial toxins. plos.orgnih.govontosight.aicreative-proteomics.comoup.comnih.gov

Essentiality of DPH Genes in Different Organisms (e.g., Mammals vs. Yeast)

Despite its evolutionary conservation, the essentiality of the DPH genes varies between different organisms and experimental contexts. In organisms like yeast and in mammalian cell culture, the DPH genes are generally considered non-essential for cell viability. oup.comnih.gov However, the physiological significance becomes strikingly evident in whole organisms. The complete loss of diphthamide biosynthesis or inactivation of DPH genes in mammals leads to severe developmental consequences, including embryonic lethality in mice. plos.orgnih.govacs.orgoup.comnih.govpnas.orgbiologists.com For instance, DPH1 knockout mice exhibit early mortality, while DPH3 knockout mice demonstrate embryonic lethality. nih.gov In humans, mutations in DPH genes are associated with various developmental disorders, highlighting the critical role of diphthamide in normal human development. acs.orgpnas.orgbiologists.com

Association with Cellular Processes and Development

Beyond its role in translational fidelity and its susceptibility to toxins, diphthamide is increasingly recognized for its broader involvement in fundamental cellular processes and development. Research indicates that diphthamide promotes target of rapamycin (B549165) (TOR) signaling by enhancing the translation of specific proteins within the TOR complex 1 (TORC1) pathway that contain slippery sequences in their mRNA. researchgate.netpnas.org This suggests a role for diphthamide in the intricate regulation of cell growth in response to nutrient availability. pnas.org Furthermore, diphthamide deficiency in mammalian cells has been linked to increased DNA replication stress, primarily by modulating the translation of RRM1, a subunit of ribonucleotide reductase. acs.org Studies have also associated diphthamide deficiency with an increased susceptibility to certain types of cancer. ontosight.aicreative-proteomics.com The complex and costly nature of diphthamide biosynthesis, coupled with its widespread conservation, strongly suggests that this modification is critical for maintaining cellular homeostasis and proper development in eukaryotes. plos.orgnih.govontosight.aicreative-proteomics.comacs.orgoup.comnih.govnih.gov

Diphthine as a Substrate for Exogenous Agents (Toxins)

Diphthine is a crucial intermediate in the biosynthesis of diphthamide, a unique post-translationally modified histidine residue found on eukaryotic translation elongation factor 2 (eEF2). While diphthamide serves as the primary and highly efficient target for certain bacterial toxins, diphthine itself can also function as a substrate for these exogenous agents, albeit with reduced efficiency. This interaction highlights diphthine's pivotal position within the diphthamide biosynthesis pathway and its indirect, yet significant, role in cellular susceptibility to these toxins.

ADP-Ribosylation by Diphtheria Toxin (DT) and Pseudomonas Exotoxin A (PE)

Diphtheria Toxin (DT), produced by Corynebacterium diphtheriae, and Pseudomonas Exotoxin A (PE), secreted by Pseudomonas aeruginosa, are potent bacterial ADP-ribosyltransferases that specifically target eEF2 in eukaryotic cells pnas.orgacs.orgacs.orgnih.gov. These toxins exert their cytotoxic effects by catalyzing the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a modified histidine residue on eEF2 pnas.orgacs.orgacs.orgnih.gov. This modification, known as ADP-ribosylation, irreversibly inactivates eEF2, thereby arresting protein synthesis and leading to cellular death pnas.orgacs.orgacs.orgnih.gov.

The primary target for ADP-ribosylation by both DT and PE is diphthamide, the final product of a multi-step biosynthesis pathway that begins with the modification of a histidine residue on eEF2 pnas.orgacs.orgacs.org. Diphthine is an essential intermediate in this pathway, formed prior to the final amidation step that yields diphthamide acs.orgplos.orgmdpi.com. While diphthamide is the optimal substrate, research indicates that diphthine-modified eEF2 can also be ADP-ribosylated by these toxins acs.orgplos.orgmdpi.comnih.gov.

Comparative ADP-Ribosylation Efficiency of Diphthine Versus Diphthamide

The efficiency of ADP-ribosylation by DT and PE differs significantly between diphthine and diphthamide. Diphthamide is recognized as the highly efficient and preferred substrate for these toxins acs.orgacs.orgmdpi.comqmul.ac.uk. In contrast, diphthine, which lacks the terminal amide group of diphthamide, is considered a "very weak" or "sub-optimal" substrate for ADP-ribosylation acs.orgacs.orgplos.orgmdpi.comnih.govnih.gov.

Detailed research findings emphasize the importance of specific chemical groups on diphthamide for optimal toxin activity. Studies suggest that both the amide functional group and the quaternary nitrogen present in diphthamide play crucial roles in facilitating the efficient ADP-ribosylation reaction catalyzed by PE and DT acs.org. The absence of the amide group in diphthine likely contributes to its lower ribosylation rate acs.org.

The comparative efficiency can be conceptualized as follows:

| Substrate | ADP-Ribosylation Efficiency by DT/PE | Key Structural Difference from Diphthine |

| Diphthamide | High / Efficient | Contains an amide group |

| Diphthine | Low / Very Weak / Sub-optimal | Lacks the amide group |

Toxin Sensitivity in DPH Mutants

Mutations in the genes encoding the diphthamide biosynthesis proteins (DPH genes) directly impact cellular sensitivity to DT and PE. Cells with complete inactivation of certain DPH genes, such as DPH1, DPH2, DPH4, and DPH5, are unable to synthesize diphthamide and, consequently, become highly resistant to the cytotoxic effects of PE and DT pnas.org. This resistance stems from the inability of the toxins to ADP-ribosylate eEF2 in the absence of its diphthamide modification pnas.org.

Specifically, DPH5 knockout (DPH5ko) cells accumulate eEF2 that is modified with diphthine, the precursor to diphthamide pnas.orgplos.orgnih.gov. Despite the presence of diphthine-modified eEF2, these cells exhibit significant resistance to DT and PE, reinforcing that diphthine is not an effective substrate for the toxins in a cellular context that would lead to cytotoxicity pnas.orgplos.orgnih.gov. Similarly, mutants in DPH6 and DPH7, which are involved in the final amidation step converting diphthine to diphthamide, also accumulate diphthine-modified eEF2 and display resistance to DT plos.orgnih.govmicrobialcell.com. This further supports the notion that the complete diphthamide modification is essential for full toxin sensitivity.

Conversely, cells with heterozygous DPH gene inactivation, which still maintain predominantly diphthamide-modified eEF2, remain as sensitive to PE and DT as wild-type cells pnas.org. This correlation between the presence of diphthamide and toxin sensitivity underscores the critical role of this specific post-translational modification in the mechanism of action of these toxins pnas.org.

| DPH Gene Status | Diphthamide Synthesis | Toxin Sensitivity (DT/PE) | eEF2 Modification State (Relevant to Toxin) |

| Wild-type | Complete | Sensitive | Diphthamide-modified |

| DPH1ko, DPH2ko, DPH4ko, DPH5ko (complete inactivation) | Absent | Resistant | Unmodified or Diphthine-modified (DPH5ko) |

| DPH6ko, DPH7ko (complete inactivation) | Incomplete | Resistant | Diphthine-modified |

| Heterozygous DPH inactivation | Predominantly complete | Sensitive | Predominantly Diphthamide-modified |

Implications for Toxin Mechanism of Action

The precise requirement for diphthamide on eEF2 for the cytotoxic action of Diphtheria Toxin and Pseudomonas Exotoxin A provides profound insights into their mechanisms of action pnas.orgnih.gov. The fact that cells lacking diphthamide are highly resistant to these toxins, even if diphthine is present, highlights the exquisite specificity of the toxins for the fully modified diphthamide residue pnas.orgplos.orgnih.gov. This specificity designates the diphthamide biosynthesis pathway as a critical "Achilles heel" for eukaryotic cells in their vulnerability to these bacterial pathogens microbialcell.com.

Understanding this molecular mechanism has significant implications beyond basic toxicology. It informs the development of targeted therapies, particularly in cancer treatment, where derivatives of DT and PE are utilized as cytotoxic payloads in immunotoxins pnas.orgmdpi.compnas.org. The efficacy of such immunotoxins is strictly dependent on the presence of diphthamide in the target cancer cells mdpi.com. Therefore, the status of diphthamide modification can serve as a biomarker for predicting the success of immunotoxin-based therapies mdpi.com. Furthermore, studying DPH mutants allows for a detailed dissection of the individual steps of toxin action and the precise contribution of each modification step in the diphthamide pathway to cellular susceptibility plos.orgnih.govmicrobialcell.com.

Regulatory Mechanisms and Cellular Context of Diphthine Biosynthesis

Genetic Regulation of DPH Genes

The biosynthesis of diphthamide (B1230887), for which diphthine is a key intermediate, is a multi-step pathway involving a conserved set of genes known as the DPH genes.

Genetic and biochemical studies in various model organisms, from yeast to mammals, have been instrumental in identifying the genes required for diphthamide biosynthesis. nih.gov In the budding yeast Saccharomyces cerevisiae, initial screens for mutants resistant to diphtheria toxin (DT) and sordarin (B1681957) identified the first five genes, DPH1 through DPH5, which are involved in the initial steps of the pathway. figshare.comnih.govnih.gov Subsequent research, including mining of genetic interaction databases, led to the identification of DPH6 and DPH7, which are required for the final amidation step that converts diphthine to diphthamide. figshare.comnih.govnih.gov

This pathway is highly conserved across eukaryotes. nih.govnih.gov Homologs of the yeast DPH genes have been identified in humans, mice, and the plant Arabidopsis thaliana. urjc.esnih.govnih.gov In humans, clinical deficiencies in DPH1, DPH2, and DPH5 have been linked to diphthamide deficiency syndrome. nih.govnih.govresearchgate.net The conservation of these genes underscores the fundamental importance of the diphthamide modification. microbialcell.com

Table 1: Identified DPH Genes and Their Roles in Diphthamide Biosynthesis

| Gene | Function in Diphthamide Biosynthesis | Model Organisms Studied |

|---|---|---|

| DPH1 | Catalyzes the first step, the transfer of a 3-amino-3-carboxypropyl (ACP) group to a specific histidine residue on eEF2. nih.govresearchgate.net | Yeast, Humans, Mice, Arabidopsis thaliana |

| DPH2 | Forms a heterodimeric complex with Dph1 to carry out the first step of biosynthesis. nih.gov | Yeast, Humans, Arabidopsis thaliana |

| DPH3 | Involved in the first step of the pathway. nih.gov | Yeast, Mice |

| DPH4 | A J-domain protein required for the initial modification of eEF2. nih.govnih.gov | Yeast, Mice |

| DPH5 | A methyltransferase that catalyzes the trimethylation of the ACP-modified histidine to form the diphthine intermediate. nih.govwikipedia.org | Yeast, Humans, Chinese Hamster |

| DPH6 | A candidate for the amidase that converts diphthine to diphthamide. figshare.comnih.gov | Yeast |

| DPH7 | Appears to couple diphthine synthesis by Dph5 to the final amidation step. figshare.comnih.gov | Yeast |

The functional relationships between the DPH genes have been elucidated through the study of their genetic interaction networks. In yeast, mining the genetic interaction landscapes of DPH1-DPH5 revealed that these genes have highly correlated interaction patterns, suggesting they function in a common pathway. nih.govplos.org Strikingly, this analysis also identified two other genes, YLR143w and YBR246w, as having strong genetic interactions with the known DPH genes. nih.govplos.org These were subsequently named DPH6 and DPH7, respectively, and were shown to be essential for the final amidation step of diphthamide biosynthesis. figshare.comnih.gov

The interaction network extends beyond the core DPH genes. For instance, the two genes encoding eEF2, EFT1 and EFT2, also rank as top interactors of DPH1, DPH2, and DPH5. nih.govplos.org This tight clustering of the DPH genes and their substrate in genetic interaction networks provides strong evidence for their functional linkage in the diphthamide modification pathway. plos.org

Cellular Conditions Influencing Diphthine Pathway

The diphthamide biosynthesis pathway is not static but is influenced by various cellular conditions, highlighting its role in maintaining cellular homeostasis, particularly under stress.

Recent studies have revealed a critical role for diphthamide in cellular stress responses. In the plant Arabidopsis thaliana, mutants deficient in DPH1 and DPH2 exhibit hypersensitivity to elevated light intensities and oxidative stress. nih.govresearchgate.netbiorxiv.org Furthermore, wild-type Arabidopsis seedlings accumulate diphthamide-unmodified eEF2 when exposed to oxidative stress. nih.govresearchgate.netbiorxiv.org This suggests that under certain stress conditions, the diphthamide modification of eEF2 is dynamically regulated. A dose-dependent loss of diphthamide under oxidative stress could potentiate downstream effects in a feed-forward loop. researchgate.netbiorxiv.org

In addition to oxidative stress, diphthamide biosynthesis is also implicated in the response to heavy metal stress and heat shock. nih.govbiorxiv.org The accumulation of unmodified eEF2 under abiotic stress conditions is a conserved phenomenon, also observed in human cells. urjc.esrepec.org

The diphthamide modification of eEF2 is crucial for normal cell proliferation and organismal survival. While yeast and mammalian cell cultures lacking diphthamide are viable, the modification is essential for the development of multicellular organisms. nih.govresearchgate.net Knockout mice for Ovca1 (Dph1), Dph3, or Dph4 are embryonic lethal, demonstrating the critical role of diphthamide in embryonic development. nih.gov

At the cellular level, the absence of diphthamide can lead to growth defects. acs.org For example, human HEK293T cells with a knockout of DPH4 exhibit a slower growth rate. acs.org In Arabidopsis, dph1 mutants have shorter roots and smaller rosettes due to a reduction in cell number, indicating a role for diphthamide in cell proliferation. urjc.esrepec.org The completion of diphthamide synthesis is required for optimal cell growth. figshare.comnih.gov

Dysregulation of Diphthamide Biosynthesis

Given its importance in cellular function, it is not surprising that the dysregulation of diphthamide biosynthesis has severe consequences. Mutations in human DPH genes can lead to a rare autosomal-recessive developmental disorder known as diphthamide deficiency syndrome. nih.govnih.govnih.gov This syndrome is characterized by intellectual disability, developmental abnormalities, seizures, and craniofacial and other morphological phenotypes. nih.govnih.gov

Loss of diphthamide has also been linked to an increased susceptibility to DNA replication stress. acs.org This is thought to occur through the modulation of the translation of RRM1, a subunit of ribonucleotide reductase which is essential for producing the building blocks of DNA. acs.org The resulting genomic instability could provide a potential explanation for the association between diphthamide deficiency and cancer. acs.org Indeed, some studies have implicated genes in the diphthamide biosynthesis pathway in cancer. nih.govmicrobialcell.comnih.gov For instance, DPH1 (OVCA1) has been associated with ovarian cancer. microbialcell.com

Table 2: Consequences of Dysregulated Diphthamide Biosynthesis

| Cellular/Organismal Effect | Research Findings |

|---|---|

| Developmental Defects | Mutations in human DPH1, DPH2, and DPH5 cause diphthamide deficiency syndrome, a severe developmental disorder. nih.govnih.govresearchgate.net Embryonic lethality is observed in mice lacking Dph1, Dph3, or Dph4. nih.gov |

| Reduced Cell Proliferation | Human cells with DPH4 knockout show growth defects. acs.org Arabidopsis dph1 mutants exhibit reduced root and rosette size due to fewer cells. urjc.es |

| Increased DNA Replication Stress | Loss of diphthamide leads to elevated DNA replication stress in mammalian cells by affecting the translation of RRM1. acs.org |

| Altered Translational Fidelity | Lack of diphthamide increases ribosomal -1 frameshifting, leading to errors in protein synthesis. urjc.esacs.org |

| Association with Cancer | Some DPH genes have been implicated in the development and progression of certain cancers, such as hepatocellular carcinoma. nih.gov DPH1 has been linked to ovarian cancer. microbialcell.com |

Association with Disease States (e.g., Cancer)

The diphthamide biosynthesis pathway is implicated in several human diseases, most notably cancer. microbialcell.com Mutations or altered expression of the DPH genes, which orchestrate this multi-step modification, can disrupt cellular processes and contribute to tumorigenesis. acs.orgplos.org

One of the key genes in this pathway, DPH1, is also known as Ovarian Cancer Gene 1 (OVCA1). nih.gov Evidence suggests that DPH1/OVCA1 functions as a tumor suppressor, and its reduced expression has been observed in ovarian tumors. nih.govplos.org The loss of diphthamide synthesis has been shown to affect cell proliferation and development, with mutations in DPH1 revealing its tumor suppressor role. plos.org The connection between diphthamide synthesis and cancer is not limited to a single gene. The broader pathway's disruption has been linked to carcinogenesis, highlighting the importance of this modification in maintaining cellular health. acs.org

In breast cancer cells (MCF7 line), the loss of diphthamide has been shown to have surprising consequences on cellular signaling pathways. nih.gov When genes required for diphthamide synthesis (such as DPH1, DPH2, DPH4, or DPH5) were knocked out, the cells became resistant to toxins that target diphthamide, such as Diphtheria Toxin and Pseudomonas Exotoxin A. nih.gov More significantly, these diphthamide-deficient cells were pre-sensitized to the nuclear factor-kappa B (NF-κB) and death-receptor signaling pathways. nih.gov This pre-sensitization, while not lethal on its own, rendered the cells hypersensitive to apoptosis induced by tumor necrosis factor (TNF), suggesting a role for diphthamide in modulating critical cell survival and death pathways. nih.gov

The importance of this pathway extends beyond cancer to developmental processes. In animal models, the complete loss of certain diphthamide synthesis genes, such as DPH3, is embryonic lethal, indicating an essential role for this modification in the development of multicellular organisms. plos.orgmicrobialcell.comnih.gov

| Gene | Associated Condition/Role | Cell Line/Model | Key Finding |

| DPH1/OVCA1 | Ovarian Cancer | Ovarian Cancer Cells | Acts as a tumor suppressor gene. nih.govplos.org |

| DPH genes | Carcinogenesis | General | Mutations in biosynthesis genes can lead to cancer. acs.org |

| DPH genes | Apoptosis Modulation | MCF7 Breast Cancer Cells | Loss of diphthamide renders cells hypersensitive to TNF-mediated apoptosis. nih.gov |

| DPH3 | Embryonic Development | Mouse Model | Homozygous knockout is embryonic lethal. plos.orgmicrobialcell.com |

Impact on DNA Replication Stress

Recent research has uncovered a critical role for diphthamide in mitigating DNA replication stress. acs.org The loss of this modification on eEF2 has been directly linked to increased levels of DNA damage and stress during the replication phase of the cell cycle. acs.org

Cells deficient in diphthamide synthesis, for example through the knockout of the DPH4 gene, exhibit elevated markers of DNA replication stress, such as increased phosphorylation of H2AX (γ-H2AX) and Replication Protein A (pRPA32). acs.org This phenotype points to a fundamental problem in the process of DNA duplication.

The mechanism connecting diphthamide to DNA replication integrity appears to involve the regulation of protein translation. Diphthamide is known to be crucial for ensuring translational fidelity by preventing -1 ribosomal frameshifting. acs.org A key protein affected by the loss of diphthamide is Ribonucleotide Reductase Subunit M1 (RRM1), an essential enzyme for the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. acs.org

In the absence of diphthamide, the translation of RRM1 is dysregulated due to frameshifting, leading to decreased levels of functional RRM1 protein. acs.org The resulting scarcity of dNTPs can cause replication forks to stall and collapse, thereby inducing DNA replication stress. acs.org This connection is supported by experiments showing that directly knocking down RRM1 in normal cells mimics the DNA damage and replication stress observed in diphthamide-deficient cells. acs.org These findings provide a molecular explanation for how a deficiency in a translational modification can lead to genomic instability, a hallmark of cancer and various developmental defects. acs.org

| Condition | Key Protein Affected | Molecular Consequence | Cellular Outcome |

| Diphthamide Deficiency (DPH4 KO) | RRM1 | Dysregulated translation via -1 frameshifting, leading to reduced protein levels. acs.org | Increased γ-H2AX and pRPA32 levels, indicating elevated DNA replication stress. acs.org |

| RRM1 Knockdown | N/A | Reduced RRM1 protein levels. acs.org | Increased γ-H2AX and pRPA32 levels, mimicking diphthamide deficiency. acs.org |

Methodologies for Studying Diphthine and Its Pathway

Biochemical Reconstitution of Enzymatic Activities

Biochemical reconstitution plays a vital role in understanding the precise functions of enzymes involved in diphthine synthesis by isolating and studying them in a controlled in vitro environment.

In Vitro Assays for Dph5 and Dph2

In vitro assays are fundamental for characterizing the enzymatic activities of Dph5 and Dph2, key enzymes in the diphthine biosynthesis pathway. Dph5, known as diphthine synthase, catalyzes the trimethylation of an amino group to form the diphthine intermediate from an earlier precursor acs.orgnih.govplos.org. Studies have successfully reconstituted this second step of diphthamide (B1230887) biosynthesis using purified Pyrococcus horikoshii Dph5 (PhDph5), demonstrating its sufficiency in catalyzing mono-, di-, and trimethylation of P. horikoshii EF2 (PhEF2) acs.orgnih.govacs.org. The reaction conditions for Dph5-catalyzed reactions have been optimized, for instance, by carrying them out at 37 °C to minimize the elimination of the trimethylamino group from diphthine, a known instability of the intermediate in vitro acs.orgnih.gov.

Dph2, in archaea like Pyrococcus horikoshii (PhDph2), is a non-canonical radical S-adenosylmethionine (SAM) enzyme that catalyzes the first step of diphthamide biosynthesis. This involves generating a 3-amino-3-carboxypropyl (ACP) radical from SAM, which then reacts with the histidine residue of EF-2 nih.govnih.gov. In vitro reconstitution of PhDph2 activity has been achieved, showing that it is the only gene product required for this initial step in archaea nih.gov. For eukaryotic Dph1-Dph2 heterodimer, in vitro assays are set up under anaerobic conditions, typically containing Dph1-Dph2, SAM, dithionite, NaCl, DTT, and Tris-HCl buffer, incubated at 30 °C for 1 hour nih.gov.

The functionality of Dph5 and Dph2 variants can also be assessed using in vitro ADP-ribosylation assays. These assays utilize diphtheria toxin (DT) or Pseudomonas exotoxin A (ETA), which specifically ADP-ribosylate diphthamide-modified eEF2. By using biotinylated NAD+, the ADP-ribosylation can be monitored through streptavidin-based Western blots, allowing for the detection of diphthamide presence and thus the functionality of Dph1 or Dph5 variants in corresponding knockout cells mdpi.comresearchgate.netresearchgate.net. Reduced or absent signals in these assays indicate compromised diphthamide synthesis researchgate.netbiologists.com.

Substrate Preparation and Product Analysis

The preparation of substrates and subsequent analysis of products are critical for characterizing diphthine pathway enzymes. For Dph2-catalyzed reactions, substrates like S-adenosyl-L-methionine (SAM) and elongation factor 2 (EF2) are essential. Pyrococcus horikoshii EF2 (PhEF2) is prepared for use in in vitro reconstitution assays nih.govnih.gov. Reactions involving Dph2 are often set up under anaerobic conditions with specific concentrations of PhDph2, dithionite, SAM analogues, NaCl, and Tris-HCl buffer, incubated at temperatures like 65 °C cornell.edu.

Product analysis often involves techniques such as High-Performance Liquid Chromatography (HPLC) to detect cleavage products like MTA (methylthioadenosine) from SAM acs.orgnih.govcornell.edu. For instance, HPLC analysis of small molecule products in PhDph5 reactions can show the formation of S-adenosylhomocysteine (SAH), indicating Dph5 activity acs.org. Mass spectrometry (MS) is another powerful tool for product analysis. MALDI-MS has been used to detect new products in Dph5-catalyzed reactions, attributing peaks to products resulting from the elimination of the trimethylamino group from diphthine, with further confirmation by MS/MS acs.orgresearchgate.net. The presence of diphthine-containing peptides can be confirmed by mass spectrometry studies on eEF-2 purified from mutant yeast strains, with identities supported by MS/MS spectra researchgate.netnih.gov. Radioactive labeling assays using carboxyl-14C SAM are also employed to analyze the activity of diphthamide radical SAM enzymes nih.govnih.govcornell.edu.

Genetic Approaches

Genetic approaches provide complementary insights into the diphthine pathway by manipulating gene expression and observing phenotypic changes, especially concerning toxin resistance and cellular fitness.

Mutant Strain Isolation for Toxin Resistance

Mutant strain isolation, particularly those resistant to diphtheria toxin (DT) or sordarin (B1681957), has been a key strategy for identifying and characterizing genes involved in diphthamide and diphthine biosynthesis plos.orgpnas.org. Diphtheria toxin ADP-ribosylates diphthamide on eEF2, inhibiting protein synthesis and leading to cell death acs.orgnih.govpnas.org. Therefore, mutant strains deficient in diphthamide biosynthesis are resistant to DT plos.orgmdpi.compnas.orgbiologists.compnas.org. This resistance phenotype allows for the selection of strains with defects in the diphthine pathway.

For example, yeast mutants deficient in diphthamide biosynthesis, such as dph1-dph5 mutants, exhibit resistance to DT plos.orgnih.govbiologists.com. This approach has been instrumental in identifying DPH1-DPH5 plos.orgpnas.org. An in vivo assay using a truncated version of DT has been used to select strains deficient in diphthamide biosynthesis pnas.org. Similarly, sordarin, an antifungal agent, targets eEF2 and its sensitivity is also dependent on diphthamide modification, making sordarin-resistant mutants useful for identifying DPH genes plos.orgmdpi.com.

Gene Knockout Studies

Gene knockout studies are essential for determining the necessity and specific roles of DPH genes in diphthine and diphthamide synthesis. By inactivating specific DPH genes, researchers can observe the resulting impact on diphthamide modification and cellular phenotypes.

Complete inactivation of genes like DPH1, DPH2, DPH4, or DPH5 in human cells (e.g., MCF7 cells) leads to eEF2 that is not amenable to ADP-ribosylation by toxins, indicating a complete lack of diphthamide or an earlier intermediate pnas.org. For instance, complete inactivation of DPH5 results in the accumulation of the ACP intermediate nih.govpnas.orgmicrobialcell.com. Studies in yeast have shown that dph1Δ, dph5Δ, dph6Δ, and dph7Δ mutants cannot be ADP-ribosylated by exogenously added DT in vitro, consistent with defects in diphthamide synthesis plos.orgnih.gov.

Knockdown studies, such as siRNA-mediated knockdown of DPH2 in prostate cancer cell lines (e.g., 22RV1), have demonstrated significant inhibition of cell proliferation, migration, and invasion, highlighting the broader cellular importance of diphthine pathway components beyond toxin resistance nih.gov.

Leveraging Synthetic Gene Array and Chemical Genomics Databases

Synthetic Gene Array (SGA) and chemical genomics databases provide high-throughput platforms to systematically identify genetic interactions and gene functions related to diphthine biosynthesis. These methodologies allow for the discovery of previously uncharacterized genes involved in complex pathways.

SGA analysis, combined with chemical genomics, has been used to investigate gene functions and identify missing genes in defined biological pathways, including diphthamide biosynthesis pnas.org. For instance, mining the genetic interaction landscapes of DPH1-DPH5 has led to the identification of YLR143w (now known as DPH6) as a candidate gene for the elusive diphthine amidase and confirmed the involvement of YBR246w (now DPH7) in the amidation step plos.orgnih.gov. These databases facilitate the identification of genes that, when perturbed, show similar phenotypes (e.g., toxin resistance), suggesting their involvement in the same pathway. The use of such databases allows for a comprehensive understanding of the genetic network underlying diphthine metabolism and its broader cellular implications researchgate.net.

Structural Characterization Techniques

Structural characterization techniques, particularly X-ray crystallography and computational modeling, are fundamental to understanding the molecular architecture and functional mechanisms of diphthine pathway enzymes.

X-Ray Crystallography of Diphthine Synthases

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of various diphthine synthases (DS) and related enzymes. Diphthine synthase from Pyrococcus horikoshii OT3 (PhDS), a homodimer composed of two α/β domains, has served as a key model system for these studies, with its catalytic active site residing within the interdomain pocket wikipedia.org. Crystal structures of archaeal diphthine synthases from Pyrococcus horikoshii OT3 and Aeropyrum pernix K1 have confirmed their classification within the dimeric class III family of methyltransferases scitoys.com.

Efforts to improve crystal quality for X-ray diffraction have involved systematic site-directed mutagenesis of crystal-packing residues in PhDS, leading to enhanced resolutions. For instance, mutants such as K49R and T146R yielded crystals with significantly improved resolutions of 1.5 Å and 1.6 Å, respectively, compared to the wild-type's 2.1 Å, despite unexpected large-scale rearrangements in packing interactions wikipedia.orgmetabolomicsworkbench.orggenome.jp.

Beyond diphthine synthase, crystal structures of other critical enzymes in the diphthamide pathway have been determined. The Methanobrevibacter smithii Dph2 homodimer, a radical S-adenosylmethionine (SAM) enzyme, has been crystallized both in isolation (at 1.8 Å resolution when bound to 5'-methylthioadenosine (MTA)) and in complex with elongation factor 2 (EF-2) at 3.5 Å resolution thermofisher.comnih.govuni.lunih.gov. Furthermore, the crystal structure of Candidatus Methanoperedens nitroreducens Dph2 in complex with SAM has provided insights into specific SAM-interacting residues nih.gov. Structural data is also available for components like Saccharomyces cerevisiae Kti13 and its heterodimer with Kti11 (Dph3), solved at 2.4 Å and 2.9 Å resolution, respectively nih.gov.

Table 1: Representative X-Ray Crystallography Resolutions of Diphthine Pathway Enzymes

| Enzyme/Complex | Organism | Resolution (Å) | Ligand/State | Reference |

| Diphthine Synthase (wild-type) | Pyrococcus horikoshii OT3 | 2.1 | Apo | wikipedia.orgmetabolomicsworkbench.org |

| Diphthine Synthase (K49R mutant) | Pyrococcus horikoshii OT3 | 1.5 | Apo | wikipedia.orgmetabolomicsworkbench.org |

| Diphthine Synthase (T146R mutant) | Pyrococcus horikoshii OT3 | 1.6 | Apo | wikipedia.orgmetabolomicsworkbench.org |

| Dph2 homodimer | Methanobrevibacter smithii | 1.8 | 5'-Methylthioadenosine (MTA) | thermofisher.comuni.lu |

| Dph2 homodimer with EF-2 | Methanobrevibacter smithii | 3.5 | Elongation Factor 2 (EF-2) | thermofisher.comuni.lu |

| Kti13 | Saccharomyces cerevisiae | 2.4 | Apo | nih.gov |

| Kti11/Kti13 heterodimer | Saccharomyces cerevisiae | 2.9 | Apo | nih.gov |

Analysis of Protein Conformations and Ligand Binding

Structural studies extend beyond static crystal structures to explore the dynamic conformational changes and ligand binding events crucial for diphthine biosynthesis. The crystal structure of Methanobrevibacter smithii Dph2 in complex with EF-2 revealed significant conformational adjustments that facilitate the precise insertion of the histidine substrate from EF-2 into the Dph2 active site thermofisher.comuni.lu. This interaction involves distinct binding modes, with EF-2 domain IV engaging the active site and domain III interacting with an adjacent α-helix on a Dph2 protomer thermofisher.comuni.lu.

In Pyrococcus horikoshii DS, the observation of asymmetric S-adenosyl-L-homocysteine (AdoHcy) binding, where only one of the two active sites binds the reaction product, suggests that ligand binding induces intra-domain and inter-domain movements. These movements are thought to disrupt the inherent twofold dimeric symmetry of the enzyme, potentially leading to a reduced affinity at the unoccupied binding site scitoys.com.

Computational approaches, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, complement experimental structural data. These methods have been applied to study the Saccharomyces cerevisiae Dph5-eEF2 complex, providing insights into the mechanism by which Dph5 catalyzes the N,O-tetramethylation of 2-(3-carboxy-3-aminopropyl)-l-histidine (B1199721) (ACP) to yield diphthine methyl ester (DTM) metabolomicscentre.ca. Furthermore, AlphaFold-based tools like ColabFold are increasingly utilized to model the structures of eukaryotic DPH1/DPH2 heterodimers. These computational models, guided by solved archaeal ortholog structures, help identify conserved regions and critical residues involved in iron-sulfur (FeS) cluster and SAM binding, allowing for predictions about the functional impact of gene variants nih.govchembase.cnnih.govthegoodscentscompany.commetabolomicsworkbench.org. The Dph1•Dph2 heterodimer, a non-canonical radical SAM enzyme, relies on atypical Cys-bound FeS clusters for SAM cleavage and the generation of the ACP radical, with structural modeling predicting a conserved SAM-binding pocket in Dph1 nih.govthegoodscentscompany.commetabolomicsworkbench.org.

Proteomic and Mass Spectrometry Approaches

Proteomic and mass spectrometry techniques are indispensable for identifying and quantifying the various modified intermediates of eEF2 and assessing protein levels within the diphthamide pathway.

Identification of Modified eEF2 Intermediates

Diphthamide is a unique post-translational modification found on a specific histidine residue (histidine 715 in human eEF2) of elongation factor 2 (eEF2) scitoys.comthermofisher.comuni.luchembase.cn. The biosynthesis of diphthamide involves several enzymatic steps, leading to distinct modified eEF2 intermediates. The initial step, catalyzed by DPH1 and DPH2 (in concert with DPH3 and DPH4), involves the transfer of a 3-amino-3-carboxypropyl (ACP) group to eEF2's histidine chembase.cn. Subsequently, Diphthine synthase (DPH5) catalyzes the trimethylation of this modified histidine to form diphthine, a crucial intermediate. The final amidation step, which converts diphthine to diphthamide, requires Dph6.

Mass spectrometry (MS) is a powerful tool for the precise identification and characterization of these modified eEF2 intermediates. By analyzing the mass-to-charge ratio and fragmentation patterns of peptides derived from eEF2, researchers can pinpoint the exact sites and types of post-translational modifications, including the diphthine and diphthamide moieties. While specific detailed mass spectrometry protocols for intermediate identification were not provided in the search results, the mention of "identification of human DPH1 and DPH2 allele variants that may affect enzyme activity" chembase.cn and "functional analyses of DPH1 variants" nih.gov implies the use of techniques that can detect the presence or absence of these modifications. ADP-ribosylation assays, which detect diphthamide modification on eEF2, serve as a functional readout, where a reduced signal indicates impaired diphthamide synthesis, often necessitating downstream proteomic validation nih.gov.

Quantitative Proteomics in Diphthamide Research

Quantitative proteomics allows researchers to measure the relative or absolute abundance of proteins and their modified forms, providing a comprehensive view of the diphthamide pathway's regulation and function. This is particularly relevant when studying the impact of genetic mutations or environmental factors on diphthamide biosynthesis.

Studies investigating diphthamide deficiency syndromes and the effects of DPH gene variants often employ quantitative proteomic approaches. For example, Western blot (WB) detection is used to quantify unmodified eEF2 pools in yeast cells, enabling comparisons between wild-type and mutant strains (e.g., dph1Δ controls) and demonstrating how DPH1 variants affect the levels of diphthamide modification nih.gov. Beyond simple presence/absence, quantitative methods can reveal varying levels of modification, indicating partial enzymatic activity or altered protein stability. Research into Dph1•Dph2 variants, for instance, has shown that cysteine substitutions can lead to enhanced Dph1 and Dph2 subunit instability, which can be quantitatively assessed using techniques like cycloheximide (B1669411) chases followed by proteomic analysis metabolomicsworkbench.org. Such quantitative data is crucial for understanding the functional consequences of genetic alterations on the diphthamide pathway and its associated proteins.

Future Directions in Diphthine Research

Elucidation of Remaining Unidentified Components and Mechanisms in Diphthine Biosynthesis

Further investigation is required to fully characterize the enzymatic steps and the stability of diphthine within the diphthamide (B1230887) biosynthesis pathway.

Diphthamide biosynthesis protein 4 (Dph4), also known as Jjj3 or DNAJC24, is a J-domain protein (JDP) that functions as an obligate cochaperone of Hsp70s researchgate.netnih.gov. Its precise molecular function in the initial step of diphthamide biosynthesis remains largely elusive researchgate.netnih.gov. While nonessential in budding yeast, Dph4 is critical for normal growth and development in more complex eukaryotes, with homozygous mouse mutants exhibiting severe phenotypes including growth retardation, developmental delay, embryonic lethality, preaxial polydactyly, and neurodegeneration researchgate.netnih.govpnas.org.

Dph4 possesses a conserved N-terminal J-domain and an uncharacterized C-terminal domain featuring a CSL zinc finger motif researchgate.netnih.gov. Both of these domains are essential for its activity in diphthamide biosynthesis researchgate.netnih.gov. Biochemical studies have revealed that the CSL zinc finger in Dph4 preferentially binds iron over zinc, and iron binding induces Dph4 oligomerization nih.govnih.gov. The iron-containing Dph4 is redox-active, suggesting potential roles in electron transfer or co-chaperone activity nih.govnih.gov. It is hypothesized that Dph4 acts as a co-chaperone involved in the assembly of iron-sulfur clusters on Dph1 and Dph2, which are Fe-S cluster proteins directly participating in the initial 3-amino-3-carboxypropyl (ACP) radical generation step researchgate.netnih.govnih.govnih.gov. Unlike Dph1 and Dph2, Dph4 does not co-localize with them, supporting its proposed role as a co-chaperone nih.govbiologists.com. Furthermore, Dph4 contributes to eEF2 activity by stabilizing ribosome translocation during protein synthesis abcam.com and has been implicated in apoptosis and signaling pathways nih.gov. Despite these insights, a comprehensive understanding of Dph4's specific role in the diphthamide pathway necessitates further research nih.gov.

The stability of diphthine, particularly its susceptibility to elimination reactions, is an area requiring further scrutiny. In Pyrococcus horikoshii, diphthine has been observed to be unstable in vitro, readily undergoing an elimination reaction that removes the trimethylamino group and a proton, akin to a Hofmann/Cope elimination nih.govnih.govacs.orgplos.org. This elimination process is dependent on the presence of the trimethylamino group nih.govacs.org.

Two primary mechanisms have been proposed for this elimination: an external base attacking the proton on the β-carbon, or the carboxyl group acting as an intramolecular base to deprotonate the β-carbon nih.govacs.orgresearchgate.net. A critical unanswered question is whether a similar elimination reaction occurs physiologically with eukaryotic diphthine nih.govacs.org. If such an elimination does occur in eukaryotes, the intramolecular base mechanism is favored, given that diphthamide, where the carboxylate is amidated, is a stable end product acs.org. The observed in vitro elimination, even under careful conditions, highlights the inherent lability of diphthine nih.govacs.org. Interestingly, in Saccharomyces cerevisiae dph6 mutants, diphthine appears more prone to trimethylamino elimination, whereas in dph7 mutants, it seems protected plos.org. This suggests a potential role for Dph7 in protecting diphthine from elimination by facilitating the dissociation of diphthine synthase (Dph5) from eEF2 nih.govplos.orgplos.org. The instability of diphthine in P. horikoshii also implies that the subsequent amidation step to form diphthamide must occur rapidly in vivo to prevent elimination, or that the amidation step might precede trimethylation in some contexts nih.govacs.org.

Diphthine is canonically understood to be formed through the trimethylation of the amino group of the ACP intermediate, a reaction catalyzed by diphthine synthase (Dph5) utilizing S-adenosylmethionine (SAM) as the methyl donor nih.govnih.govbiologists.comacs.orgplos.orgresearchgate.netqiagen.comebi.ac.ukpnas.org. However, some research suggests a more complex methylation process.

Certain studies propose that Dph5 adds "four methyl groups" to form "methylated diphthine" or "diphthine methyl ester" (DTM) researchgate.netontosight.airesearchgate.netuniprot.org. Specifically, UniProt indicates that Dph5 catalyzes four methylations to form diphthine methyl ester uniprot.org. Further, quantum mechanics/molecular mechanics (QM/MM) calculations suggest that Dph5-catalyzed methylation of ACP involves an SN2 mechanism, starting with complete trimethylation at the N-position, followed by a single O-methylation to yield diphthine methyl ester diva-portal.org. These calculations detail that each N-methylation step involves proton transfer via a bridging water molecule to a conserved aspartate residue (D165), followed by methyl transfer diva-portal.org. Once fully N-methylated, a weak electrostatic interaction between the trimethyl amino group and D165 is proposed to orient the carboxylate group for the final O-methylation diva-portal.org.

Adding to this complexity, Dph7 has been identified as a methylesterase that converts "methylated diphthine" to diphthine researchgate.netontosight.ai. This implies an additional methylation step (forming the methyl ester) that is subsequently reversed by Dph7. The precise number and nature of these methylation steps beyond the initial trimethylation, as well as the exact substrates and products of Dph7's methylesterase activity, warrant further clarification to fully delineate the diphthine biosynthesis pathway.

Exploring Broader Biological Roles and Regulatory Networks

Beyond its direct synthesis, diphthine's role as an intermediate highlights the broader biological significance and regulatory mechanisms governing the diphthamide modification.

The biosynthesis of diphthamide is a highly regulated and evolutionarily conserved process across eukaryotes, underscoring its fundamental importance for cellular function ontosight.ai. This modification is crucial for maintaining the fidelity of mRNA translation pnas.orgnih.govacs.orgplos.orgoup.commicrobialcell.com. Deficiency in diphthamide leads to an increased frequency of -1 frameshifting during protein translation in various organisms, including yeast, plants, and mammalian cells pnas.orgbiologists.comnih.govplos.orgacs.orgmicrobialcell.com. Structural studies suggest that diphthamide may prevent translational "slippage" by interacting directly with mRNA during the translocation process biologists.comacs.orgoup.com.

The physiological importance of diphthamide is further highlighted by the severe consequences of its absence: loss of diphthamide biosynthesis genes can result in embryonic lethality in mice and contribute to human developmental defects and carcinogenesis researchgate.netnih.govpnas.orgabcam.comresearchgate.netqiagen.comontosight.aiacs.orgmicrobialcell.com. Diphthamide is famously known as the molecular target for bacterial ADP-ribosylating toxins, such as diphtheria toxin, Pseudomonas aeruginosa exotoxin A, and cholix toxin. These toxins inactivate eEF2 by ADP-ribosylation, thereby inhibiting global translation elongation and leading to cell death nih.govnih.govnih.govplos.orgresearchgate.netqiagen.comontosight.aiacs.orgoup.commicrobialcell.commdpi.com. Cells deficient in diphthamide biosynthesis are consequently resistant to these toxins nih.govplos.orgplos.org.

Recent discoveries have shed light on the regulatory mechanisms governing this pathway. The BTB/POZ domain-containing transcription factor Miz1 has been identified as an essential regulator of diphthamide biosynthesis in human cells plos.org. Miz1 is required for diphthamide formation through its transcriptional regulation of Dph1 expression, binding to the Dph1 proximal promoter to activate transcription plos.org. The absence of Miz1 orthologs in lower species like yeast, C. elegans, and Drosophila suggests that this specific regulatory mechanism evolved later plos.org. Furthermore, diphthine synthase (Dph5) has been observed to act as an eEF2 inhibitor, impeding cell growth when diphthamide synthesis is incomplete or blocked nih.govresearchgate.netmicrobialcell.com. Dph7 appears to play a regulatory role by promoting the dissociation of Dph5 from eEF2, thereby enabling the Dph6-catalyzed amidation step and coupling diphthine synthesis to the final pathway step nih.govplos.orgplos.orgmicrobialcell.comresearchgate.net. There is also speculation that diphthamide itself might be a target for endogenous ADP-ribosyltransferases, potentially serving as a regulatory mechanism for cellular protein synthesis nih.gov. Additionally, diphthamide has been proposed to influence the selective translation of specific genes in response to cellular stress oup.com.

The genes involved in diphthamide biosynthesis (DPH genes) exhibit interconnections with various other cellular pathways, highlighting the broader regulatory landscape of this modification. Both Dph3 and Dph7 are known to participate in additional biological processes nih.gov. Dph3, also known as Kti11, functions as an electron carrier crucial for reducing the 4Fe-4S clusters of Dph1-Dph2, which are vital for the initial steps of diphthamide synthesis researchgate.net. Intriguingly, Dph3 also interacts with the Elongator complex, an acetylase complex involved in a tRNA modification pathway that may also utilize radical SAM chemistry nih.govmicrobialcell.com. Dph3/Kti11 co-purifies with Elongator, eEF2, and the Dph1•Dph2 complex, indicating its multifaceted roles microbialcell.com.

Dph7 (YBR246W, WDR85) is a WD40 repeat-containing protein, suggesting its involvement in protein-protein interactions nih.gov. Beyond its role in diphthamide biosynthesis, Dph7 has been implicated in the retromer-mediated endosomal recycling pathway, where it is known as Ere1 nih.gov. The precise connections between Dph7's functions in RNA polymerase I regulation (Rrt2), endosomal recycling, and diphthamide synthesis/eEF2 remain unclear and warrant further investigation nih.govmicrobialcell.com.

The DPH pathway's broader impact extends to cellular health and disease. Dph4 is implicated in apoptosis and signaling nih.gov. Malfunctions or mutations within the diphthamide biosynthesis pathway have been linked to carcinomas due to disruptions in protein synthesis abcam.com. Specifically, DPH1 and DPH3 have been associated with cancer, and mutations in DPH genes can lead to diphthamide deficiency syndrome (DDS) researchgate.net. The deficiency of diphthamide can result in significant phenotypic consequences and influences critical regulatory and stress signaling pathways acs.org. For instance, loss of diphthamide has been shown to increase DNA replication stress in mammalian cells by modulating the translation of RRM1 acs.org. The involvement of iron-binding proteins like Dph3 and Dph4 in the pathway suggests a connection to iron homeostasis, with Dph4 potentially acting as a transient iron reservoir researchgate.netnih.govnih.govresearchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.